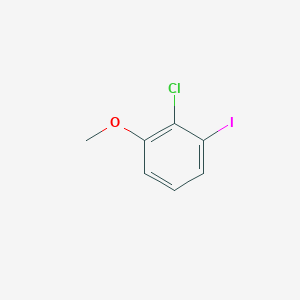

2-Chloro-1-iodo-3-methoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

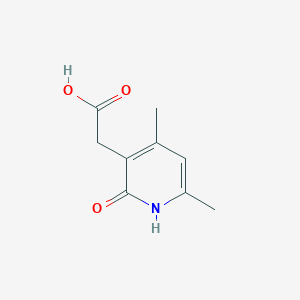

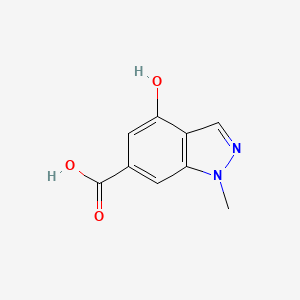

2-Chloro-1-iodo-3-methoxybenzene is a chemical compound with the molecular formula C7H6ClIO . It is also known by other names such as 1-Chlor-2-iod-3-methoxybenzol (German), 1-Chloro-2-iodo-3-méthoxybenzène (French), and Benzene, 1-chloro-2-iodo-3-methoxy- .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-iodo-3-methoxybenzene consists of a benzene ring with a chlorine atom, an iodine atom, and a methoxy group (-OCH3) attached to it . The average mass of the molecule is 268.479 Da .Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-1-iodo-3-methoxybenzene are not available, benzene derivatives typically undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1-iodo-3-methoxybenzene include a molecular weight of 268.479 Da and a mono-isotopic mass of 267.915192 Da . The compound has a density of 1.820±0.06 g/cm3 .Applications De Recherche Scientifique

Organic Synthesis

2-Chloro-1-iodo-3-methoxybenzene is a valuable compound in organic synthesis, particularly in electrophilic aromatic substitution reactions . It serves as a precursor for synthesizing various benzene derivatives, which are crucial in developing pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Research

In pharmaceutical research, this compound is used to synthesize intermediates that lead to the development of new drugs . Its reactivity with different organic molecules helps in creating compounds with potential therapeutic effects.

Material Science

The compound’s unique structure allows it to be used in material science, especially in the synthesis of novel organic materials . Its halogen atoms can be replaced with other functional groups, enabling the creation of materials with specific properties.

Chemical Research

2-Chloro-1-iodo-3-methoxybenzene is used in chemical research to study reaction mechanisms and develop new synthetic methodologies . It’s often used in studies involving halogen exchange reactions and nucleophilic substitutions.

Biochemistry

In biochemistry, this compound can be used to investigate the biochemical pathways involving methoxybenzene derivatives . It can also serve as a building block for biochemical compounds that interact with biological systems.

Industrial Chemistry

Industrially, 2-Chloro-1-iodo-3-methoxybenzene can be utilized in the large-scale synthesis of complex organic molecules . Its reactivity makes it suitable for various industrial processes, including the production of dyes, resins, and other chemicals.

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-1-iodo-3-methoxybenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

2-Chloro-1-iodo-3-methoxybenzene interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to retain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-1-iodo-3-methoxybenzene are primarily those involving the synthesis of benzene derivatives. The compound’s ability to undergo electrophilic aromatic substitution allows it to participate in the formation of various benzene derivatives .

Pharmacokinetics

Like other benzene derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of 2-Chloro-1-iodo-3-methoxybenzene’s action primarily involve changes in the structure of benzene-containing compounds. By participating in electrophilic aromatic substitution reactions, the compound can contribute to the synthesis of various benzene derivatives .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-1-iodo-3-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOUIZYSLOPGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl 3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfide](/img/structure/B2767161.png)

![2-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767162.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B2767165.png)

![3-(4-{[(3,4-Dimethylphenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydroxythi olan-1-one](/img/structure/B2767166.png)

![N-(2-(6-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2767170.png)

![Ethyl 1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2767172.png)

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2767183.png)